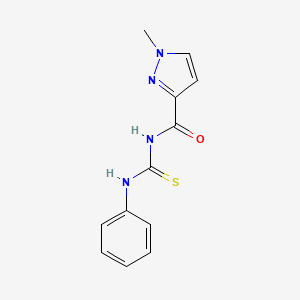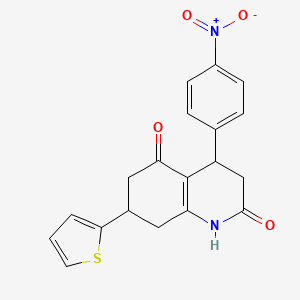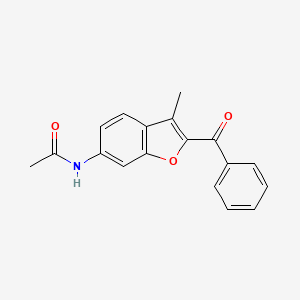![molecular formula C25H27N3O5S2 B4715093 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B4715093.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide
説明
The compound belongs to a class of chemicals with potentially interesting biological activities and chemical properties. Such compounds are typically synthesized for research into their pharmacological potential or material properties.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, nucleophilic substitution, or radical-initiated polymerization. For example, synthesis of similar acrylamide compounds involves the reaction of appropriate precursors under specific conditions, such as the use of acryloyl chloride with N-(2-hydroxyalkyl)-2,2,6,6-tetramethyl-piperidin-4-yl-amines (Long Ling & W. Habicher, 2001).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like NMR spectroscopy and X-ray diffraction. These methods provide insights into the arrangement of atoms within the molecule and are crucial for understanding the chemical behavior and interaction of the compound (I. Khan et al., 2013).
Chemical Reactions and Properties
Related compounds exhibit various chemical reactions, including polymerization, which can be initiated thermally or through radical initiators. The presence of functional groups like acrylamide allows for further chemical modifications, expanding the utility and application of these compounds (Long Ling & W. Habicher, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the acrylamide backbone. For instance, solubility in various solvents can be critical for the compound's use in pharmaceutical formulations or material science (Xinding Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, polymerization behavior, and stability under different conditions, define the compound's potential applications. The presence of acrylamide groups, for example, suggests reactivity in polymerization reactions, which could be exploited in creating polymers with specific characteristics (Long Ling & W. Habicher, 2001).
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can induce a variety of biological effects . The interaction often involves the formation of bonds between the compound and its target, which can lead to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures . These properties can significantly impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays active in the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from reduced inflammation and inhibited viral replication to slowed cancer cell growth and decreased microbial activity .
将来の方向性
特性
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-32-20-10-8-19(9-11-20)21-17-34-25(26-21)27-24(29)13-7-18-6-12-22(33-2)23(16-18)35(30,31)28-14-4-3-5-15-28/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,26,27,29)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQOIOCPYTFJR-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline](/img/structure/B4715021.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4715029.png)
![7-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4715030.png)

![N-[4-(difluoromethoxy)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4715049.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4715057.png)


![methyl {7-[2-(cyclohexylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4715089.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4715098.png)
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4715109.png)
![8-sec-butyl-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4715115.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide](/img/structure/B4715122.png)
![N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4715128.png)